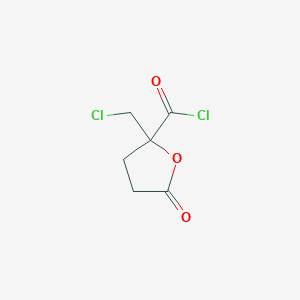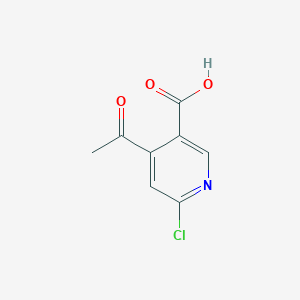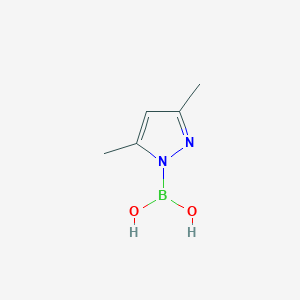
1-tert-Butyl-2-ethynyl-2-methylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-2-ethynyl-2-methylaziridine is a synthetic organic compound characterized by its unique aziridine ring structure. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of tert-butyl and ethynyl groups further enhances the compound’s chemical properties, making it a valuable building block in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-2-ethynyl-2-methylaziridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine and facilitate nucleophilic substitution.
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the aziridine ring. This step may require elevated temperatures and the presence of a suitable catalyst to promote ring closure.
Analyse Chemischer Reaktionen
1-tert-Butyl-2-ethynyl-2-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form aziridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of more complex molecules.
Addition: The ethynyl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-2-ethynyl-2-methylaziridine has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.
Biology: The compound’s reactivity makes it useful in the development of bioactive molecules and probes for studying biological processes.
Medicine: Research into aziridine derivatives has shown potential for developing new therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-2-ethynyl-2-methylaziridine involves its high ring strain and reactivity. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, disrupting their normal function and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-2-ethynyl-2-methylaziridine can be compared with other aziridine derivatives, such as:
tert-Butyl 2-methylaziridine-1-carboxylate: This compound also contains a tert-butyl group and an aziridine ring but lacks the ethynyl group, making it less reactive in certain reactions.
2-Ethyl-2-methylaziridine: Similar in structure but with an ethyl group instead of a tert-butyl group, leading to different steric and electronic properties.
1-Ethynyl-2-methylaziridine:
The uniqueness of this compound lies in its combination of tert-butyl and ethynyl groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
90404-08-3 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1-tert-butyl-2-ethynyl-2-methylaziridine |
InChI |
InChI=1S/C9H15N/c1-6-9(5)7-10(9)8(2,3)4/h1H,7H2,2-5H3 |
InChI-Schlüssel |
XIJPTCLLLYAZJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN1C(C)(C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
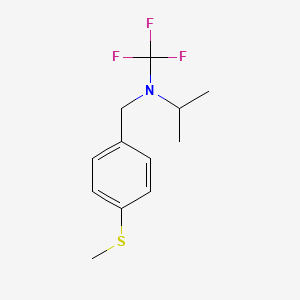

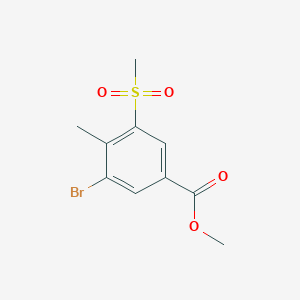
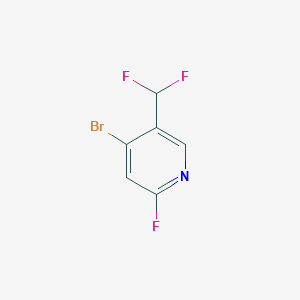
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)

![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
